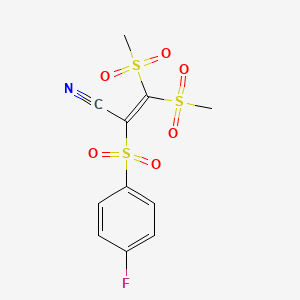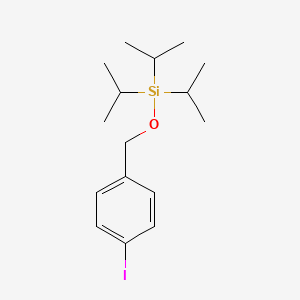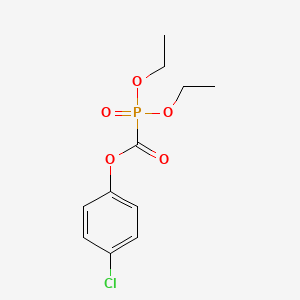![molecular formula C9H19ClS B8590466 Heptane,1-[(2-chloroethyl)thio]- CAS No. 24475-71-6](/img/structure/B8590466.png)
Heptane,1-[(2-chloroethyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptane,1-[(2-chloroethyl)thio]- is an organosulfur compound with the chemical formula C9H19ClS. It is a colorless liquid that belongs to the family of vesicant compounds known as half mustards. These compounds are known for their blistering properties and have been studied extensively due to their structural similarity to sulfur mustard, a well-known chemical warfare agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Heptane,1-[(2-chloroethyl)thio]- typically involves the reaction of heptyl mercaptan with 2-chloroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 2-chloroethanol is replaced by the heptylthio group.
Industrial Production Methods
Industrial production of Heptane,1-[(2-chloroethyl)thio]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Heptane,1-[(2-chloroethyl)thio]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Heptyl mercaptan.
Substitution: Various substituted ethyl heptyl sulfides depending on the nucleophile used.
Scientific Research Applications
Heptane,1-[(2-chloroethyl)thio]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce the heptylthio group into molecules.
Biology: Studied for its effects on biological systems, particularly its vesicant properties.
Medicine: Investigated for potential therapeutic applications, including its use as a model compound for studying the effects of sulfur mustards.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other organosulfur compounds.
Mechanism of Action
The mechanism of action of Heptane,1-[(2-chloroethyl)thio]- involves the alkylation of nucleophilic sites in biological molecules. The compound reacts with DNA, proteins, and other cellular components, leading to cellular damage and blistering effects. The molecular targets include thiol groups in proteins and the nitrogen atoms in DNA bases, resulting in cross-linking and disruption of cellular functions.
Comparison with Similar Compounds
Heptane,1-[(2-chloroethyl)thio]- is similar to other half mustards such as 2-Chloroethyl ethyl sulfide and 2-Chloroethyl methyl sulfide. its longer heptyl chain imparts different physical and chemical properties, such as increased hydrophobicity and altered reactivity. This uniqueness makes it a valuable compound for specific applications where these properties are advantageous.
List of Similar Compounds
- 2-Chloroethyl ethyl sulfide
- 2-Chloroethyl methyl sulfide
- Bis(2-chloroethyl) sulfide (Sulfur mustard)
Properties
CAS No. |
24475-71-6 |
|---|---|
Molecular Formula |
C9H19ClS |
Molecular Weight |
194.77 g/mol |
IUPAC Name |
1-(2-chloroethylsulfanyl)heptane |
InChI |
InChI=1S/C9H19ClS/c1-2-3-4-5-6-8-11-9-7-10/h2-9H2,1H3 |
InChI Key |
VKGLGJGDQKNUQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCSCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


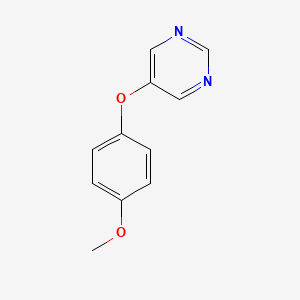
![2-Cyclopropylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B8590401.png)
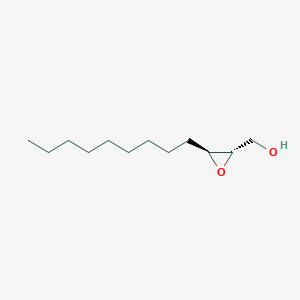
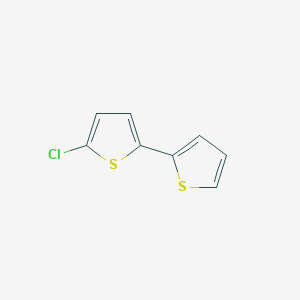
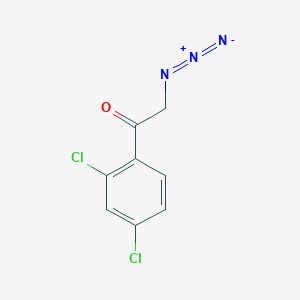
![2-[(Cyclopropylmethyl)amino]nicotinic acid](/img/structure/B8590418.png)
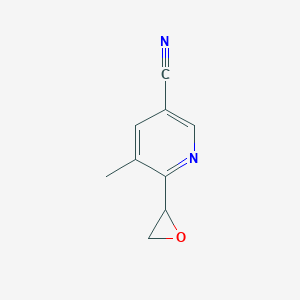
![2-Propenamide, N-[(4-methylphenyl)sulfonyl]-](/img/structure/B8590426.png)


